1,1-Dibromo-2-chloroethane
Overview
Description
1,1-Dibromo-2-chloroethane is an organohalogen compound with the molecular formula C2H2Br2Cl. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms attached to the ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-chloroethane can be synthesized through the halogenation of ethylene. The process involves the addition of bromine and chlorine to ethylene under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene is exposed to bromine and chlorine gases. The reaction is carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-chloroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
Elimination Reactions: Often require the use of strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted ethane derivatives.
Elimination Reactions: Formation of ethylene or acetylene.
Oxidation Reactions: Formation of ethylene glycol or acetic acid.
Reduction Reactions: Formation of ethane or ethylene.
Scientific Research Applications
1,1-Dibromo-2-chloroethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-chloroethane involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1,2-Dibromo-1,1-dichloroethane: Another halogenated ethane derivative with similar reactivity.
1-Bromo-2-chloroethane: A compound with one bromine and one chlorine atom, used in similar applications.
1,2-Dibromoethane: A compound with two bromine atoms, known for its use as a fumigant and in organic synthesis.
Uniqueness: 1,1-Dibromo-2-chloroethane is unique due to the presence of both bromine and chlorine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to other halogenated ethanes. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,1-dibromo-2-chloroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVTPPSMMFBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868255 | |
Record name | 1,1-Dibromo-2-chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27949-36-6, 73506-94-2 | |
Record name | 1,1-Dibromo-2-chloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, dibromochloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.